3-Ethyl-2-(3-methylbenzyl)pyrrolidine
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Overview
Description
3-Ethyl-2-(3-methylbenzyl)pyrrolidine is a nitrogen-containing heterocyclic compound. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound’s structure consists of a pyrrolidine ring substituted with an ethyl group at the 3-position and a 3-methylbenzyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(3-methylbenzyl)pyrrolidine can be achieved through various methods. One common approach involves the reaction of 3-methylbenzylamine with 3-ethyl-2-pyrrolidinone under reductive amination conditions . The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(3-methylbenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated reagents can replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Fully saturated pyrrolidine derivatives.
Substitution: Halogenated pyrrolidine derivatives.
Scientific Research Applications
3-Ethyl-2-(3-methylbenzyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(3-methylbenzyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
N-Methylpyrrolidine: A derivative with a methyl group at the nitrogen atom.
2-Benzylpyrrolidine: A derivative with a benzyl group at the 2-position.
Uniqueness
3-Ethyl-2-(3-methylbenzyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and 3-methylbenzyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-ethyl-2-[(3-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-13-7-8-15-14(13)10-12-6-4-5-11(2)9-12/h4-6,9,13-15H,3,7-8,10H2,1-2H3 |
InChI Key |
ZRHBQPQPDNDNLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1CC2=CC=CC(=C2)C |
Origin of Product |
United States |
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